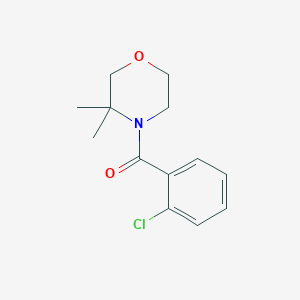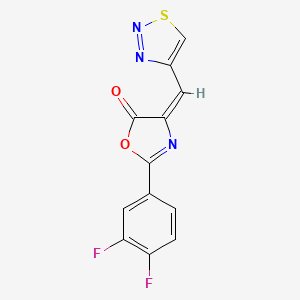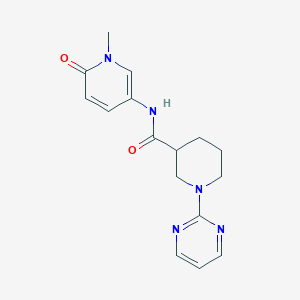
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone, also known as CDM, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. CDM is a synthetic compound that belongs to the class of morpholine derivatives and is widely used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to exert its biological effects by modulating ion channels in the nervous system. (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been shown to selectively block voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This blockade of sodium channels results in a decrease in neuronal excitability and can lead to the suppression of seizures and pain.
Biochemical and Physiological Effects:
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the frequency and severity of seizures in rodents and to alleviate neuropathic pain. (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been shown to have a low toxicity profile and does not exhibit significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has several advantages as a tool in scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be controlled through purification techniques such as column chromatography. (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone also exhibits a high degree of selectivity for sodium channels, making it a useful tool for studying the role of these channels in neuronal signaling. However, (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has some limitations as well. Its mechanism of action is not fully understood, and its effects on other ion channels and neurotransmitter systems are not well characterized. In addition, (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone may not be suitable for all types of experiments due to its selectivity for sodium channels.
Orientations Futures
There are several future directions for the study of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone. One area of research is the development of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone-based drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain. Another area of research is the investigation of the effects of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone on other ion channels and neurotransmitter systems. This could lead to the identification of new targets for drug discovery and the development of more selective and effective drugs. Finally, the use of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone as a tool in neuroscience research could lead to a better understanding of the role of ion channels in neuronal signaling and the development of new therapies for neurological disorders.
Méthodes De Synthèse
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with 3,3-dimethylmorpholine, followed by the addition of a reducing agent such as sodium borohydride. The final product is obtained after purification through column chromatography. The synthesis of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry and proper laboratory equipment.
Applications De Recherche Scientifique
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and neuropathic pain. In addition, (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been used as a tool in neuroscience research to study the role of ion channels in neuronal signaling.
Propriétés
IUPAC Name |
(2-chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2)9-17-8-7-15(13)12(16)10-5-3-4-6-11(10)14/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCQXHGYWDAHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)



![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)

![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)

